molecular formula C10H8O5S B1347109 4,6-Dihydroxynaphthalene-2-sulphonic acid CAS No. 6357-93-3

4,6-Dihydroxynaphthalene-2-sulphonic acid

Cat. No.: B1347109
CAS No.: 6357-93-3
M. Wt: 240.23 g/mol
InChI Key: FBYMBFPXCCVIRA-UHFFFAOYSA-N
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Description

4,6-Dihydroxynaphthalene-2-sulphonic acid is an organic compound with the molecular formula C₁₀H₈O₅S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and one sulfonic acid group. This compound is known for its solubility in water and its applications in various chemical processes, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxynaphthalene-2-sulphonic acid can be synthesized through the sulfonation of 4,6-dihydroxynaphthalene. The process typically involves the reaction of 4,6-dihydroxynaphthalene with sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically cooled and neutralized with a base, such as sodium hydroxide, to precipitate the product. The precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxynaphthalene-2-sulphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dihydroxynaphthalene-2-sulphonic acid involves its ability to participate in various chemical reactions due to the presence of hydroxyl and sulfonic acid groups. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dihydroxynaphthalene-2-sulphonic acid
  • 2,3-Dihydroxynaphthalene-6-sulphonic acid
  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

Comparison

4,6-Dihydroxynaphthalene-2-sulphonic acid is unique due to the specific positioning of its hydroxyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. Compared to its analogs, it offers a different set of chemical behaviors, making it suitable for specific applications in dye synthesis and other industrial processes .

Biological Activity

4,6-Dihydroxynaphthalene-2-sulphonic acid (DHNS) is a compound of increasing interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with hydroxyl groups at positions 4 and 6, and a sulfonic acid group at position 2. This unique arrangement allows for significant solubility in water and facilitates interactions with various biomolecules, making it a versatile compound in both research and industrial applications.

Enzyme Inhibition

Research indicates that DHNS exhibits inhibitory effects on specific enzymes involved in pathological processes. For instance, it has been noted to inhibit enzymes related to inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, studies have highlighted its ability to act as a substrate for sulfonation enzymes, which may lead to the formation of biologically active derivatives .

Anticancer Properties

Several studies have investigated the cytotoxic effects of DHNS on cancer cell lines. Notably, it has shown promising activity against human breast adenocarcinoma (MCF-7) cells. In comparative studies, DHNS demonstrated significant cytotoxicity with lower IC50 values than standard chemotherapeutic agents like Doxorubicin, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

DHNS has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways within the pathogens .

The mechanisms through which DHNS exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Covalent Bond Formation : The hydroxyl groups in DHNS can form stable covalent bonds with biomolecules such as proteins and nucleic acids, potentially altering their structure and function.
  • Enzyme Interaction : As a substrate for sulfonation enzymes, DHNS may participate in metabolic pathways that lead to the production of active metabolites with therapeutic potential .
  • Hydrogen Bonding : The ability of DHNS to form hydrogen bonds may facilitate its interaction with various biological targets.

Trypanosomiasis Research

A notable study utilized DHNS derivatives in the search for new treatments for Trypanosoma brucei infections (the causative agent of African sleeping sickness). The study identified several naphthalene-based compounds that inhibited parasite growth effectively, highlighting the potential of DHNS as a scaffold for developing new trypanocidal drugs .

Cytotoxic Evaluation

In another investigation focusing on the cytotoxicity of naphthalene derivatives, DHNS was tested alongside other compounds against MCF-7 cells. The results indicated that certain derivatives exhibited enhanced potency compared to DHNS itself but underscored the compound's foundational role in developing more effective anticancer agents .

Research Findings Summary

StudyFocusKey Findings
Enzyme InhibitionDemonstrated anti-inflammatory effects through enzyme inhibition.
Anticancer ActivityShowed significant cytotoxicity against MCF-7 cells with lower IC50 values than Doxorubicin.
Antimicrobial EffectsEffective against multiple bacterial strains, indicating broad-spectrum antimicrobial potential.
TrypanosomiasisIdentified as a scaffold for novel trypanocidal agents through structure-activity relationship studies.

Properties

IUPAC Name

4,6-dihydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYMBFPXCCVIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979792
Record name 4,6-Dihydroxynaphthalene-2-sulfonic acid
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Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6357-93-3
Record name 1,7-Dihydroxynaphthalene-3-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6357-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxynaphthalene-2-sulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dihydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
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Record name 4,6-dihydroxynaphthalene-2-sulphonic acid
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